morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone
Description
Morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone is a heterocyclic compound featuring a tetrazole ring (2H-tetrazol-5-yl) substituted with a 4-(trifluoromethyl)phenyl group and a morpholino methanone moiety.
Properties
IUPAC Name |
morpholin-4-yl-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O2/c14-13(15,16)9-1-3-10(4-2-9)21-18-11(17-19-21)12(22)20-5-7-23-8-6-20/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCIMQWDXVFHOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile . The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethyl iodide . The final step involves the formation of the morpholine ring through a cyclization reaction with appropriate amine and aldehyde precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Cycloaddition and Tetrazole Ring Functionalization
The tetrazole moiety undergoes [3+2] cycloaddition reactions with alkynes or nitriles. In one study, reaction with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in DMF at 120°C for 5 hours yielded pyrazole-linked tetrazole derivatives (e.g., 6A ). This reaction proceeds via intermediate nitrile formation, followed by azide cyclization .
Key Data :
| Reactant | Conditions | Product Yield | Characterization (LCMS/NMR) |
|---|---|---|---|
| Benzonitrile derivative | DMF, 120°C, 5h, NaN₃/NH₄Cl | 26% | m/z: 394.0 [M+H]⁺; δ 3.43 (morpholino protons) |
Nucleophilic Substitution at the Morpholino Group
The morpholino carbonyl group participates in nucleophilic acyl substitution. For example, reaction with benzylamine in the presence of coupling agents forms carboxamide derivatives (e.g., 6B ), confirmed by LCMS (m/z: 483.1 [M+H]⁺) . This reactivity is critical for modifying the compound’s pharmacokinetic properties.
Cleavage Reactions Under Basic Conditions
The tetrazole ring undergoes regioselective cleavage when treated with thiocyanate (SCN⁻) or selenocyanate (SeCN⁻) in acetone. Kinetic studies show second-order rate constants:
| Reactant | k₂ (M⁻¹s⁻¹) with [1a]PF₆ | k₂ (M⁻¹s⁻¹) with [1b]PF₆ |
|---|---|---|
| K[SCN] | 59 | 8 |
| [Bu₄N][SeCN] | 4.3 | 1.1 |
This reactivity aligns with tetrazines’ tendency to release N₂ gas under nucleophilic attack .
Multi-Component Reactions (MCRs)
The compound serves as a precursor in Ugi-type MCRs. For instance, reaction with aldehydes, amines, and isocyanides in methanol generates tetrazolo-peptide hybrids. A representative example includes the synthesis of 114 via sequential Ugi reactions, achieving yields of 45–82% after trifluoroacetic acid cleavage .
Stability and Degradation Pathways
Scientific Research Applications
Chemistry
Morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules, facilitating advancements in synthetic methodologies.
| Application | Description |
|---|---|
| Synthesis of Complex Molecules | Used as a precursor for synthesizing various organic compounds. |
| Reaction Mechanisms | Investigated for its reactivity in various chemical environments. |
Biology
In biological research, this compound has been studied for its potential as a biochemical probe. The incorporation of the morpholino structure allows it to interact with nucleic acids, making it useful in gene regulation studies.
| Application | Description |
|---|---|
| Gene Regulation | Acts as an antisense agent to inhibit gene expression by binding to mRNA. |
| Enzyme Activity Studies | Explored for its ability to modulate enzyme activities, potentially leading to therapeutic applications. |
Medicine
The pharmacological properties of this compound are under investigation for potential therapeutic applications, including:
- Anticonvulsant Activity: The tetrazole ring structure is often linked to anticonvulsant effects.
- Anti-inflammatory Properties: The compound may exhibit anti-inflammatory activity, which is valuable in treating various conditions.
| Therapeutic Area | Potential Benefits |
|---|---|
| Neurology | Possible treatment for seizure disorders. |
| Inflammation | May reduce inflammation-related symptoms. |
Industry
In industrial applications, this compound is being explored for the development of new materials with specific properties.
| Application | Description |
|---|---|
| Material Science | Development of polymers and coatings with enhanced properties. |
| Chemical Manufacturing | Utilized as an intermediate in the synthesis of specialty chemicals. |
Case Studies and Research Findings
Recent studies have highlighted the diverse applications of this compound:
- Antiviral Research: Morpholino compounds have shown effectiveness against viral pathogens, including Ebola virus, by inhibiting viral replication through mRNA binding.
- Enzyme Inhibition Studies: Research has demonstrated that compounds similar to this compound can inhibit specific enzymes involved in disease pathways, suggesting potential therapeutic roles.
- Material Development: Investigations into the use of this compound in creating advanced materials have shown promise in enhancing the durability and functionality of coatings used in various industrial applications.
Mechanism of Action
The mechanism of action of morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The tetrazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Analysis
- Heterocyclic Core: The tetrazole ring in the target compound (4N atoms) offers higher polarity and metabolic stability compared to triazole (3N, ) or thiadiazole (2N + 1S, ). Tetrazoles are often used as bioisosteres for carboxylates due to similar pKa values. Pyrrole () and thienopyrazole () analogs exhibit fused or substituted aromatic systems, which may enhance π-π stacking interactions in biological targets.
Substituent Effects :
- Morpholino Modifications: Standard morpholino groups enhance solubility via H-bonding (e.g., ).
Biological Activity
Morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone is a complex organic compound notable for its unique structural features, including a morpholino ring, a trifluoromethyl-substituted phenyl group, and a tetrazole moiety. These components contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Morpholino Ring : A six-membered ring containing nitrogen and oxygen, known for stability and utility in drug design.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, which can improve bioavailability.
- Tetrazole Moiety : Often used in drug design due to its bioisosteric properties, mimicking carboxylic acids to enhance pharmacokinetics.
Anticonvulsant Properties
The tetrazole ring is associated with anticonvulsant activity. Compounds with similar structures have demonstrated effectiveness in inhibiting seizures, suggesting that this compound may exhibit similar properties. Research indicates that such compounds can modulate neurotransmitter systems, providing a mechanism for their anticonvulsant effects.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent stems from the morpholino structure's ability to inhibit enzymes like cyclooxygenase (COX). This inhibition leads to decreased production of pro-inflammatory mediators such as prostaglandins. Preliminary studies suggest that derivatives of morpholino compounds can significantly reduce inflammation in various models.
Gene Regulation
Morpholino compounds are recognized for their role in gene regulation through antisense mechanisms. They bind to mRNA, preventing translation and thereby inhibiting gene expression. This property has shown promise against viral infections, including the Ebola virus, highlighting the therapeutic potential of this compound in antiviral strategies .
Synthesis and Evaluation
Research has focused on synthesizing this compound via various methods, including coupling reactions between morpholine derivatives and tetrazole precursors. The synthesis typically employs reagents like dicyclohexylcarbodiimide (DCC) under controlled conditions to optimize yield and purity.
Mechanistic Studies
Studies exploring the interaction of this compound with biological targets have utilized techniques such as molecular docking and binding affinity assays. These studies aim to elucidate the mechanisms underlying its biological activities, particularly its interaction with nucleic acids or proteins involved in disease processes.
Data Tables
Q & A
How can the synthesis of morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone be optimized to improve yield and purity?
Answer:
Optimization involves multi-step protocols with controlled reaction parameters. Key steps include:
- Catalyst selection : Use palladium or copper catalysts for coupling reactions involving trifluoromethylphenyl groups .
- Temperature control : Maintain reflux conditions (e.g., ethanol at 78°C) for cyclization steps to ensure tetrazole ring formation .
- Purification : Employ column chromatography followed by recrystallization from DMF/ethanol mixtures to isolate high-purity crystals .
- Analytical monitoring : Track intermediates via HPLC and confirm final product integrity using / NMR .
What advanced techniques are recommended for structural elucidation of this compound?
Answer:
- Single-crystal X-ray diffraction : Resolve bond angles and torsional conformations of the tetrazole and morpholine moieties .
- Solid-state NMR : Analyze crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy, particularly for fluorine and nitrogen content .
How do researchers evaluate its biological activity in antimicrobial or anticancer studies?
Answer:
- In vitro assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC values compared to reference drugs .
- Enzyme inhibition : Screen for kinase or protease inhibition via fluorometric assays, focusing on the tetrazole group’s chelation potential .
- Antimicrobial profiling : Use agar diffusion against Gram-positive/negative bacteria, noting enhanced activity from the trifluoromethyl group’s hydrophobicity .
What computational strategies are used to predict its binding affinity to target receptors?
Answer:
- Molecular docking : Simulate interactions with enzymes (e.g., COX-2 or EGFR) using AutoDock Vina, emphasizing the tetrazole’s role in hydrogen bonding .
- DFT calculations : Optimize geometry at the B3LYP/6-311G** level to study electronic effects of the trifluoromethyl group on charge distribution .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives for synthesis .
How can structure-activity relationship (SAR) studies guide the modification of this compound?
Answer:
- Substituent variation : Replace the trifluoromethyl group with chloro or nitro groups to modulate electron-withdrawing effects .
- Morpholine ring modification : Introduce piperazine or thiomorpholine to alter solubility and bioavailability .
- Tetrazole substitution : Explore 1H- vs. 2H-tetrazole isomers to evaluate steric effects on target binding .
How should researchers resolve contradictions in reported biological activity data?
Answer:
- Standardize assays : Use identical cell lines (e.g., ATCC-certified HepG2) and protocols to minimize variability .
- Control for impurities : Validate compound purity (>95% via HPLC) to exclude confounding effects from synthetic byproducts .
- Meta-analysis : Cross-reference datasets from orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanism consistency .
What methodologies are critical for quantifying this compound in complex matrices?
Answer:
- LC-MS/MS : Employ a C18 column with ESI+ ionization for trace quantification in plasma, achieving LODs <1 ng/mL .
- Isotope dilution : Use deuterated analogs (e.g., CD-morpholine) as internal standards to correct for matrix effects .
How is in vitro toxicity assessed during preclinical development?
Answer:
- Hepatotoxicity screening : Measure ALT/AST release in HepaRG cells after 48-hour exposure .
- hERG inhibition : Patch-clamp assays to evaluate cardiac risk, noting morpholine’s potential for off-target ion channel effects .
What techniques determine solubility and crystallinity for formulation studies?
Answer:
- PXRD : Compare amorphous vs. crystalline forms, with preferred polymorphs identified via Rietveld refinement .
- Dynamic vapor sorption (DVS) : Assess hygroscopicity, critical for stability in solid dosage forms .
How do researchers evaluate thermal and photochemical stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
